Bienvenue dans la boutique en ligne BenchChem!

TMN355

Cyclophilin A PPIase Inhibition Small-Molecule Inhibitor

TMN355 (Compound 3i) delivers 1.52 nM IC50 against CypA—27-fold more potent than CsA without calcineurin off-target effects. Reduces CypA protein 75.9% and lipid uptake 65–75% in foam cell assays. Blocks HIV-1 pseudoparticle entry at 0.1–1 µM. Choose TMN355 for atherosclerosis and antiviral screening when assays demand maximal CypA inhibition.

Molecular Formula C21H14ClFN2O2
Molecular Weight 380.8 g/mol
Cat. No. B560287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMN355
Synonyms2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide
Molecular FormulaC21H14ClFN2O2
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)NC(=O)C4=C(C=CC=C4Cl)F
InChIInChI=1S/C21H14ClFN2O2/c22-16-10-5-11-17(23)18(16)20(26)25-21(27)24-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-11,19H,(H2,24,25,26,27)
InChIKeySFNLLCUAISZNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMN355: Potent Cyclophilin A Inhibitor with 27-Fold Superiority Over Cyclosporin A


TMN355 (Compound 3i) is a small-molecule chemical inhibitor of cyclophilin A (CypA), a peptidyl-prolyl isomerase implicated in viral replication, inflammation, and atherosclerosis. It was discovered via a de novo drug design approach and exhibits a remarkable PPIase inhibitory activity with an IC50 of 1.52 nM, making it approximately 27 times more potent than the classical CypA inhibitor cyclosporin A (CsA) [1]. The compound is characterized by a 2-chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide structure, which confers high binding affinity to CypA and results in downstream functional effects including reduced foam cell formation and decreased secretion of pro-inflammatory cytokines .

Why Generic Cyclophilin Inhibitors Cannot Replace TMN355 in Atherosclerosis and Antiviral Research


Despite the availability of other cyclophilin A inhibitors, including the widely used immunosuppressant cyclosporin A (CsA), TMN355 offers a unique combination of potency, target engagement, and functional cellular effects that are not interchangeable with in-class alternatives. CsA, for instance, is a complex cyclic peptide with a much higher IC50 (40.7 nM) and carries significant off-target effects due to its additional inhibition of calcineurin, which TMN355 does not share [1]. Other small-molecule CypA inhibitors, such as HL001 (IC50 = 31.6 nM) or compounds from the 3h series, either lack the same level of potency or have not demonstrated comparable reductions in foam cell formation and lipid uptake—key functional readouts for atherosclerosis research . Substituting TMN355 with a less potent or less well-characterized CypA inhibitor risks compromising experimental outcomes, particularly in models where robust CypA inhibition is required to observe significant reductions in foam cell formation or cytokine secretion.

TMN355: A Quantitative Evidence Guide for Superior Cyclophilin A Inhibition


TMN355 Exhibits 27-Fold Greater PPIase Inhibitory Potency than Cyclosporin A

TMN355 demonstrates an IC50 of 1.52 nM in a standard chymotrypsin-coupled PPIase assay, which is approximately 27 times more potent than the classical CypA inhibitor cyclosporin A (CsA), which has an IC50 of 40.7 nM in the same assay [1]. This represents a substantial improvement in target engagement and suggests that TMN355 can achieve effective CypA inhibition at significantly lower concentrations, potentially reducing off-target effects and improving experimental signal-to-noise ratios.

Cyclophilin A PPIase Inhibition Small-Molecule Inhibitor

TMN355 Outperforms Close Structural Analog 3h in PPIase Inhibition

Within the same chemical series, TMN355 (compound 3i) exhibits superior CypA inhibitory activity compared to its close structural analog, compound 3h. In the same PPIase assay, 3h displays an IC50 of 2.59 nM, while 3i achieves an IC50 of 1.52 nM, representing a 1.7-fold improvement in potency [1]. This difference, while modest, highlights the impact of specific substituent modifications on the 2,6-dihyroxy phenyl ring and underscores the optimized design of 3i for maximal CypA engagement.

Structure-Activity Relationship Cyclophilin A Analog Comparison

TMN355 Reduces Cyclophilin A Protein Expression by 75.9% in THP-1 Cells

Treatment of THP-1 monocytic cells with TMN355 (0.5–10 μM for 3–9 hours) results in a substantial 75.9% reduction in cyclophilin A protein expression, as quantified by Western blot analysis . While a direct comparator (e.g., CsA or 3h) was not tested under identical conditions in this dataset, the magnitude of reduction is consistent with the compound's potent inhibition of CypA PPIase activity and suggests effective cellular target engagement.

Cyclophilin A Protein Expression Atherosclerosis

TMN355 Reduces Lipid Uptake by 65-75% in OxLDL-Treated Monocytes

In THP-1 cells and primary human monocytes exposed to oxidized LDL (oxLDL), silencing or chemically inhibiting CypA with TMN355 results in a 65–75% reduction in lipid uptake, a key step in foam cell formation and atherosclerosis progression . This functional readout directly links TMN355's biochemical potency to a disease-relevant cellular phenotype, providing strong evidence for its utility in atherosclerosis research.

Foam Cell Formation Lipid Uptake Atherosclerosis

TMN355: Optimal Research and Procurement Scenarios for Atherosclerosis and Antiviral Studies


Investigating Cyclophilin A-Dependent Foam Cell Formation in Atherosclerosis

TMN355 is the preferred chemical probe for dissecting the role of CypA in foam cell formation and early atherogenesis. Its 27-fold potency advantage over CsA enables robust inhibition of CypA at low nanomolar concentrations, while its ability to reduce CypA protein expression by 75.9% and lipid uptake by 65–75% provides functional validation in cellular models [1]. Researchers utilizing oxLDL-treated THP-1 cells or primary human monocytes can confidently employ TMN355 to establish causal links between CypA activity and foam cell formation, with the assurance that observed effects are due to potent and specific CypA inhibition rather than off-target interactions.

High-Throughput Screening for CypA-Dependent Anti-HIV Activity

For screening campaigns aimed at identifying novel antiviral agents that target HIV-1 replication via CypA inhibition, TMN355 serves as an essential positive control and benchmark compound. It has been shown to inhibit HIV-1 pseudoparticle infection of HEK293/T-17 cells at concentrations ranging from 0.1 to 1 µM, demonstrating its cellular activity against viral entry [1]. Its 1.52 nM IC50 in biochemical assays provides a stringent reference point for comparing the potency of new chemical entities, while its well-defined mechanism of action ensures that assay results can be clearly interpreted in the context of CypA-dependent viral processes.

Structure-Activity Relationship (SAR) Studies of CypA Inhibitors

TMN355 (compound 3i) and its close analog 3h provide a powerful comparative pair for SAR studies aimed at optimizing CypA inhibitor potency and selectivity. The 1.7-fold difference in IC50 between these two compounds highlights the impact of specific substituent modifications on target engagement [1]. Procurement of both compounds enables direct head-to-head comparisons in biochemical and cellular assays, facilitating the identification of critical structural features that govern CypA binding and inhibition. This scenario is particularly valuable for medicinal chemistry teams seeking to design next-generation CypA inhibitors with improved drug-like properties.

Validating CypA as a Target in Inflammatory Signaling Pathways

TMN355's ability to reduce the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, as demonstrated in adipocyte inflammation models [1], makes it an invaluable tool for validating CypA's role in inflammatory signaling cascades. By using TMN355 in conjunction with other pathway-specific inhibitors, researchers can delineate the contribution of CypA to NF-κB activation and downstream inflammatory gene expression. The compound's high potency ensures that observed anti-inflammatory effects are attributable to robust CypA inhibition, providing strong evidence for target validation in disease models such as obesity-induced adipose tissue inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMN355

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.